molecular formula C10H10F2O2 B1612209 2-(3,4-Difluorophenyl)-2-methylpropanoic acid CAS No. 306761-55-7

2-(3,4-Difluorophenyl)-2-methylpropanoic acid

Cat. No. B1612209
M. Wt: 200.18 g/mol
InChI Key: KMAOUWGBMHEARD-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-2-methylpropanoic acid, also known as DFPMA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a chiral molecule that has two enantiomers, each with distinct properties and potential uses. In We will also list as many future directions as possible for further research on this compound.

Scientific Research Applications

3,4-Difluorophenylacetic Acid

  • Application Summary : This compound is often used as a building block in the synthesis of more complex molecules .
  • Methods of Application : The specific methods of application can vary depending on the desired end product. Typically, this compound would be used in a reaction with other organic compounds to form a more complex molecule .
  • Results : The results can vary widely depending on the specific reaction and the other compounds involved. The product could be a wide range of different organic molecules .

3,4-Difluorophenylboronic Acid

  • Application Summary : This compound can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides. It can also be used to prepare flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .
  • Methods of Application : The Suzuki cross-coupling reaction is a type of palladium-catalyzed coupling reaction that can form carbon-carbon bonds. In this case, the 3,4-Difluorophenylboronic acid would be reacted with an aryl or heteroaryl halide in the presence of a palladium catalyst to form the desired product .
  • Results : The result of this reaction would be a fluorinated biaryl derivative or a flurodiarylmethanol, depending on the specific reaction conditions and the other compounds involved .

properties

IUPAC Name

2-(3,4-difluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-10(2,9(13)14)6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAOUWGBMHEARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611634
Record name 2-(3,4-Difluorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenyl)-2-methylpropanoic acid

CAS RN

306761-55-7
Record name 3,4-Difluoro-α,α-dimethylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306761-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Difluorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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